![molecular formula C13H12ClNO2 B5729322 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)
3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone, also known as CPFP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CPFP belongs to the class of chalcones, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The exact mechanism of action of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone is not fully understood. However, it has been proposed that 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has also been found to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which are known to promote cell survival and resistance to chemotherapy.
Biochemical and Physiological Effects:
3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has been shown to possess anti-inflammatory and antioxidant properties. 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has also been found to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone is its broad-spectrum anticancer activity, which makes it a promising candidate for the development of novel cancer therapies. 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has also been found to exhibit relatively low toxicity towards normal cells, which is a desirable characteristic for any potential drug candidate. However, the synthesis of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone is a multi-step process that requires specialized equipment and expertise, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone. One area of interest is the development of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone-based drug delivery systems that can target specific cancer cells while minimizing toxicity towards normal cells. Another potential direction is the investigation of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone's potential applications in other areas, such as neurodegenerative diseases and infectious diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone and to identify potential biomarkers that can be used to predict its efficacy in cancer therapy.
Synthesemethoden
3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone can be synthesized through a multi-step process involving the reaction of 3-chloroaniline with 2-acetyl furan in the presence of a Lewis acid catalyst, followed by the reduction of the resulting intermediate with sodium borohydride. The purity and yield of 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone can be improved through further purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has been extensively studied for its potential applications in cancer therapy. Several studies have shown that 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone exhibits significant cytotoxicity against various cancer cell lines, including lung, breast, and prostate cancer cells. 3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt and MAPK pathways.
Eigenschaften
IUPAC Name |
3-(3-chloroanilino)-1-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c14-10-3-1-4-11(9-10)15-7-6-12(16)13-5-2-8-17-13/h1-5,8-9,15H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPRWCZFMGHZRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCCC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)amino]-1-(2-furyl)-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(2-methylphenoxy)acetamide](/img/structure/B5729260.png)
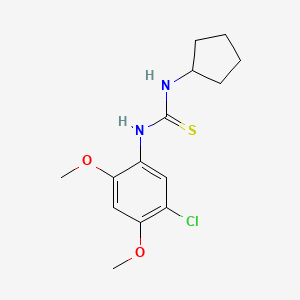


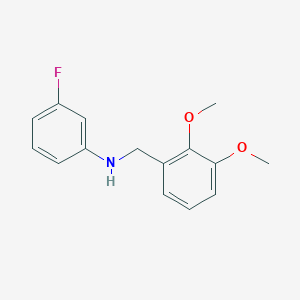

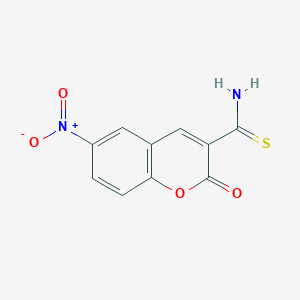
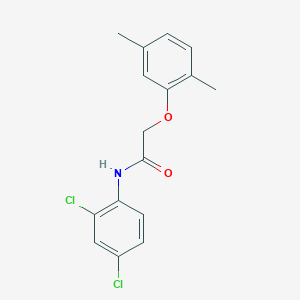

![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)
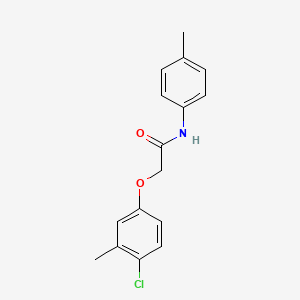
![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)
